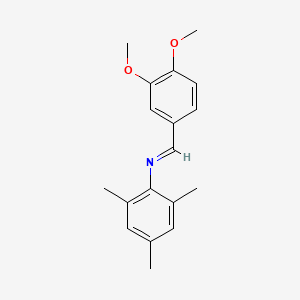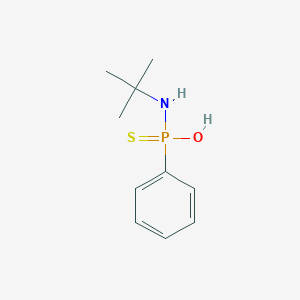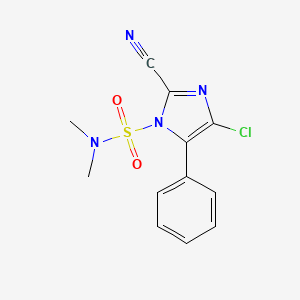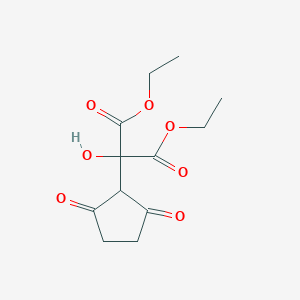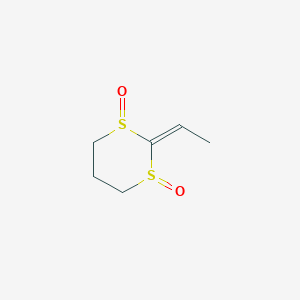
1,3-Dithiane, 2-ethylidene-, 1,3-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiane, 2-ethylidene-, 1,3-dioxide is an organosulfur compound with the molecular formula C6H10O2S2. It is a derivative of 1,3-dithiane, where the sulfur atoms are oxidized to sulfoxides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dithiane, 2-ethylidene-, 1,3-dioxide can be synthesized from 1,3-dithiane through oxidation reactions. The typical synthetic route involves the reaction of 1,3-dithiane with oxidizing agents such as hydrogen peroxide (H2O2) or peracids under controlled conditions . The reaction conditions often require a solvent like acetic acid and a catalyst to facilitate the oxidation process.
Industrial Production Methods
the synthesis on a larger scale would likely involve similar oxidation processes with optimized reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dithiane, 2-ethylidene-, 1,3-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide groups back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfides.
Substitution Products: Various substituted dithiane derivatives.
Aplicaciones Científicas De Investigación
1,3-Dithiane, 2-ethylidene-, 1,3-dioxide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-dithiane, 2-ethylidene-, 1,3-dioxide involves its ability to undergo umpolung reactions, where the typical reactivity of carbonyl compounds is reversed. This allows the compound to act as a nucleophile rather than an electrophile, facilitating the formation of carbon-carbon bonds with various electrophiles . The molecular targets and pathways involved in these reactions are primarily related to the sulfur atoms’ ability to stabilize negative charges and participate in redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiane: The parent compound, which lacks the sulfoxide groups.
1,4-Dithiane: Another isomer with different reactivity and applications.
1,2-Dithiane: A disulfide compound with distinct chemical properties.
Uniqueness
1,3-Dithiane, 2-ethylidene-, 1,3-dioxide is unique due to its oxidized sulfur atoms, which impart different reactivity compared to its non-oxidized counterparts. This makes it particularly useful in synthetic organic chemistry for reactions requiring umpolung reactivity .
Propiedades
Número CAS |
114311-20-5 |
|---|---|
Fórmula molecular |
C6H10O2S2 |
Peso molecular |
178.3 g/mol |
Nombre IUPAC |
2-ethylidene-1,3-dithiane 1,3-dioxide |
InChI |
InChI=1S/C6H10O2S2/c1-2-6-9(7)4-3-5-10(6)8/h2H,3-5H2,1H3 |
Clave InChI |
PVQYJXQXQKWFRH-UHFFFAOYSA-N |
SMILES canónico |
CC=C1S(=O)CCCS1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


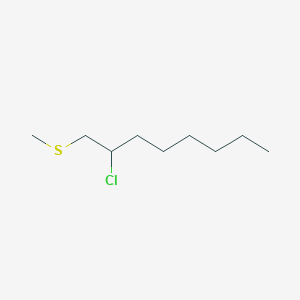


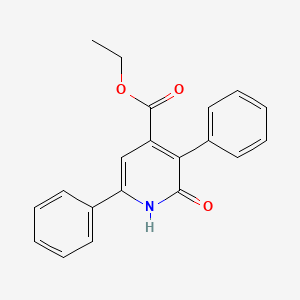
![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)
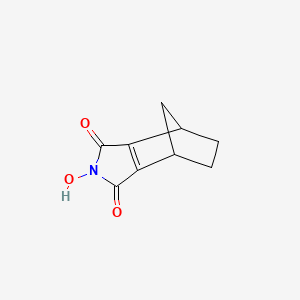
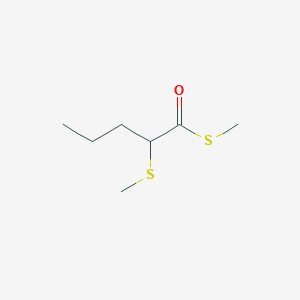
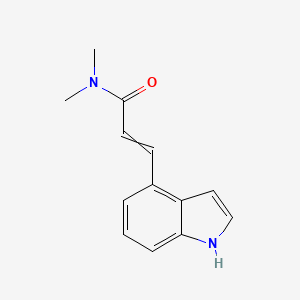
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)
